molecular formula C17H19NO4 B13799089 (R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol CAS No. 57231-32-0

(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol

Cat. No.: B13799089
CAS No.: 57231-32-0
M. Wt: 301.34 g/mol
InChI Key: VHRSWCTVFBWHKE-CYBMUJFWSA-N
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Description

®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol is a complex organic compound known for its significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 2-methyl-1,2,3,4-tetrahydroisoquinoline.

    Condensation Reaction: The initial step involves a condensation reaction between 3,4-dihydroxybenzaldehyde and 2-methyl-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This includes:

    Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production.

    Catalysts: Using efficient catalysts to improve reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve safety.

Chemical Reactions Analysis

Types of Reactions

®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.

    Antioxidant Activity: Exhibits antioxidant properties due to its hydroxyl groups.

Medicine

    Pharmaceuticals: Potential use in the development of drugs for neurological disorders.

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating diseases like Parkinson’s.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Chemical Sensors: Incorporated into sensors for detecting specific analytes.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Antioxidant Mechanism: Scavenges free radicals, preventing oxidative damage.

    Neuroprotective Effects: Modulates neurotransmitter levels and protects neurons from damage.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxyl groups and has different biological activity.

    3,4-Dihydroxyphenylalanine (DOPA): Similar structure but different pharmacological properties.

    6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar core structure but different substitution pattern.

Uniqueness

    Hydroxyl Groups: The presence of multiple hydroxyl groups enhances its antioxidant activity.

    Tetrahydroisoquinoline Core: Provides a unique scaffold for biological activity.

    Chirality: The ®-configuration contributes to its specific interactions with biological targets.

This detailed article provides a comprehensive overview of ®-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

57231-32-0

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1R)-1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol

InChI

InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3/t13-/m1/s1

InChI Key

VHRSWCTVFBWHKE-CYBMUJFWSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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